Glimepiride

Description

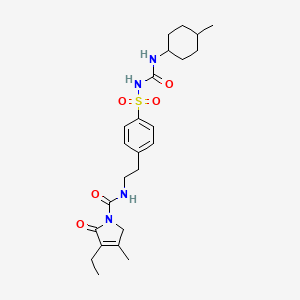

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGIZIANZCJQQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040675, DTXSID20861130 | |

| Record name | Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L | |

| Record name | SID49648856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Glimepiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

261361-60-8, 93479-97-1, 684286-46-2 | |

| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261361-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glimepiride [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093479971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glimepiride, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684286462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glimepiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glimepiride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glimepiride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glimepiride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIMEPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KY687524K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLIMEPIRIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T6XIR2MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | Glimepiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glimepiride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Glimepiride: A Comprehensive Physicochemical Profile for Research and Development

Introduction: Glimepiride is a third-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, and formulation characteristics. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and pathway visualizations, to support researchers, scientists, and drug development professionals. As a Biopharmaceutics Classification System (BCS) Class II drug, this compound is characterized by low solubility and high permeability, making the study of its solid-state properties particularly crucial for optimizing bioavailability.[2][3]

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These values are critical for initial compound assessment and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₄N₄O₅S | [4][5] |

| Molecular Weight | 490.62 g/mol | [5][6] |

| Appearance | White to yellowish-white crystalline powder | [7] |

| pKa | 5.10 ± 0.10 (Predicted) | [8] |

| LogP (XLogP3) | 3.9 | [9] |

Solubility Profile

This compound is practically insoluble in aqueous media, a key factor influencing its dissolution rate and subsequent absorption.[3][10] Its solubility is significantly higher in organic solvents. For enhanced solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) and then dilute it with the chosen buffer.[4]

| Solvent | Solubility | Reference |

| Water | 0.0038 mg/mL | [10] |

| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [4] |

| Dimethylformamide (DMF) | ~10 mg/mL | [4] |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] |

| Ethanol | Slightly soluble | [10] |

| Methanol | Slightly soluble | [10] |

Melting Point and Crystal Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of this compound. Different polymorphs can exhibit distinct melting points, solubilities, and dissolution rates, which can impact the drug's in vivo performance.[11] At least three polymorphs have been identified in the literature. Form II generally exhibits higher solubility compared to the more stable Form I.[12][13]

| Polymorph | Melting Point (°C) | Key Characteristics | Reference |

| Form I | ~207 °C (also reported as 216 °C) | The thermodynamically stable form. | [1][6][14] |

| Form II | ~213 °C | Prepared by recrystallization from ethanol/water; transforms to Form I above 140°C. Possesses higher solubility than Form I. | [12][13][14] |

| Form III | ~276.2 °C | A novel, more thermodynamically stable form with a unique X-ray diffraction pattern. | [14] |

Mechanism of Action: Signaling Pathway

This compound exerts its glucose-lowering effect primarily by stimulating the release of insulin (B600854) from pancreatic β-cells.[6][15] This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channel on the cell membrane.

The process begins with this compound binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[16][17] This binding event closes the channel, inhibiting potassium efflux and leading to the depolarization of the β-cell membrane.[1][16] The change in membrane potential activates voltage-dependent calcium channels, causing an influx of extracellular calcium ions.[15] The resulting increase in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[1][16] Additionally, this compound is thought to have extra-pancreatic effects, such as improving peripheral tissue sensitivity to insulin.[15][16]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. The following sections detail standard experimental protocols for key parameters of this compound.

Protocol: Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs.[18][19]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Gently press the open end of a capillary tube into the powder until a small amount of the sample is packed into the tube. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[20][21]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Measurement:

-

For an unknown melting point, perform a rapid heating (10-20 °C/min) to find an approximate range.

-

For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.[20]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point should be expressed as this range.[19][21]

Protocol: Solubility Determination (Equilibrium Shake-Flask Method)

This protocol determines the saturation solubility of this compound in a specific solvent.

-

Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After agitation, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant.

-

Separation: Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3]

-

Calculation: Express the solubility in units such as mg/mL or µg/mL.

Protocol: pKa Determination (Potentiometric Titration)

This method measures the acid dissociation constant by monitoring pH changes during titration.[22][23]

-

Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., methanol-water) to create a solution of known concentration (e.g., 1 mM).[22]

-

Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[22]

-

Titration Setup: Place the this compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

-

Titration:

-

Make the solution acidic by adding a standard acid (e.g., 0.1 M HCl) to approximately pH 2.

-

Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize.[22]

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or from the pH at the half-equivalence point.

Protocol: LogP Determination (Shake-Flask Method)

The "gold standard" for measuring lipophilicity, this method determines the partition coefficient between n-octanol and water.[24][25]

-

Phase Pre-saturation: Mix equal volumes of n-octanol and water (or a suitable buffer like PBS pH 7.4) in a separatory funnel. Shake vigorously and allow the layers to separate completely. This ensures both phases are mutually saturated.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the this compound stock solution to a known volume of pre-saturated water in a flask. The total amount of compound should be low enough to avoid saturation in either phase.

-

Equilibration: Seal the flask and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC).[26]

-

Calculation: Calculate the partition coefficient (P) as P = [Concentration in n-octanol] / [Concentration in water]. The final value is expressed as LogP = log₁₀(P).[25]

Protocol: Characterization of Crystal Polymorphs (PXRD)

Powder X-ray Diffraction (PXRD) is a primary technique for identifying and distinguishing between different crystalline forms.[27]

-

Sample Preparation: Gently grind the this compound sample to a fine, uniform powder.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top.

-

Instrument Setup: Place the sample holder in the PXRD instrument. Set the appropriate parameters, including the X-ray source (commonly Cu Kα), voltage, current, and scan range (e.g., 2θ from 5° to 40°).

-

Data Acquisition: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of diffracted X-rays at different angles (2θ).

-

Data Analysis: The output is a diffractogram, which is a plot of intensity versus 2θ. Each crystalline form of this compound will produce a unique diffraction pattern with characteristic peaks at specific 2θ angles. Compare the obtained pattern with reference patterns for known polymorphs to identify the form.[14][27]

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jppres.com [jppres.com]

- 3. sciensage.info [sciensage.info]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Buy this compound Online - Affordable Price, Pharmaceutical Intermediates Supplier [shreejipharmainternational.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Polymorphism of this compound: crystallographic study, thermal transitions behavior and dissolution study | Semantic Scholar [semanticscholar.org]

- 13. A discriminating dissolution method for this compound polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. ClinPGx [clinpgx.org]

- 18. nano-lab.com.tr [nano-lab.com.tr]

- 19. Melting Point Test - CD Formulation [formulationbio.com]

- 20. thinksrs.com [thinksrs.com]

- 21. chem.ucalgary.ca [chem.ucalgary.ca]

- 22. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. enamine.net [enamine.net]

- 24. encyclopedia.pub [encyclopedia.pub]

- 25. acdlabs.com [acdlabs.com]

- 26. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

Unveiling the Extrapancreatic Actions of Glimepiride: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant body of preclinical evidence demonstrating the extrapancreatic effects of glimepiride, a second-generation sulfonylurea. Beyond its well-established role in stimulating insulin (B600854) secretion, this compound exerts direct effects on peripheral tissues, including adipose tissue, skeletal muscle, and the liver, and exhibits notable cardiovascular properties. This document provides a comprehensive overview of the quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Effects on Adipose Tissue: Enhanced Glucose Uptake and Lipogenesis

This compound has been shown to directly stimulate glucose transport and lipogenesis in adipocytes, contributing to its glucose-lowering effects. These actions are often associated with the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.

Quantitative Data: this compound's Effects on Adipocytes

| Preclinical Model | This compound Concentration | Endpoint | Observed Effect | Citation |

| 3T3-L1 Adipocytes | Not Specified | Lipogenesis | Stimulation up to 40% of the maximum insulin effect. | [1] |

| 3T3 Adipocytes | Not Specified | Glucose Transport | Stimulation up to 35% of the maximum insulin response. | [1] |

| Rat Adipocytes | 4-hour incubation | Glycosyl-phosphatidylinositol-specific phospholipase C (GPI-PLC) activation | Activation up to 40-45% of the maximum insulin effect. | [1] |

| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 12 weeks | TNF-α mRNA expression in retroperitoneal fat | Significantly lower compared to glibenclamide group (0.9 ± 0.2 vs. 2.2 ± 1.1, p<0.01). | [2] |

| Otsuka Long-Evans Tokushima Fatty (OLETF) rats | 12 weeks | Mean fat-cell area in retroperitoneal fat | Smaller compared to glibenclamide group (11,317 ± 5646 µm² vs. 13,764 ± 7036 µm², p<0.05). | [2] |

Experimental Protocols

1.2.1. In Vitro Lipogenesis Assay in 3T3-L1 Adipocytes

This protocol outlines a typical procedure to assess the effect of this compound on lipogenesis in a cultured adipocyte cell line.

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Differentiation into mature adipocytes is induced by treating the cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) for 48-72 hours, followed by maintenance in DMEM with insulin and FBS for an additional 7-10 days.

-

This compound Treatment: Differentiated 3T3-L1 adipocytes are incubated with varying concentrations of this compound or a vehicle control in serum-free DMEM for a specified period (e.g., 24 hours).

-

Lipogenesis Measurement: [¹⁴C]-glucose is added to the culture medium for the final 2-4 hours of incubation. After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed. The total lipids are extracted using a solvent mixture (e.g., chloroform:methanol). The radioactivity incorporated into the lipid fraction is measured using a scintillation counter to quantify the rate of de novo lipogenesis.

1.2.2. GLUT4 Translocation Assay in Adipocytes

This protocol describes a method to visualize and quantify the movement of GLUT4 to the plasma membrane in response to this compound.

-

Cell Preparation: Differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes) are serum-starved for 2-4 hours to establish a basal state.

-

Treatment: Cells are treated with this compound at various concentrations or a vehicle control for a defined period (e.g., 30 minutes). A positive control of insulin is typically included.

-

Subcellular Fractionation: After treatment, cells are homogenized, and subcellular fractions (plasma membrane and intracellular vesicles) are separated by differential centrifugation.

-

Western Blotting: Protein concentrations of the fractions are determined, and equal amounts of protein are separated by SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for GLUT4 and a plasma membrane marker (e.g., Na+/K+-ATPase). The relative abundance of GLUT4 in the plasma membrane fraction is quantified by densitometry.

Signaling Pathway

Caption: this compound signaling in adipocytes.

Effects on Skeletal Muscle: Promotion of Glucose Uptake and Glycogen (B147801) Synthesis

This compound enhances glucose utilization in skeletal muscle, a key tissue for glucose disposal. This effect is mediated, at least in part, by the stimulation of glucose transport and glycogen synthesis.

Quantitative Data: this compound's Effects on Skeletal Muscle

| Preclinical Model | This compound Concentration | Endpoint | Observed Effect | Citation |

| Rat Diaphragm | Not Specified | Glucose Transport | Stimulation up to 60% of the maximum insulin response. | [1] |

| Rat Diaphragm | Not Specified | Glycogenesis | Stimulation up to 55% of the maximum insulin effect. | [1] |

| Cultured Human Skeletal Muscle Cells | 0-100 µmol/l (4h incubation) | Insulin-stimulated glycogen synthesis | Dose-dependent increase with a maximal effect of 39.97 ± 8.4%. | [3] |

| SUR1-/- rats (Type 2 Diabetic Model) | 2 weeks | Total GLUT4 expression in muscle | Increased expression compared to control. | [4] |

| SUR1-/- rats (Type 2 Diabetic Model) | 2 weeks | Membrane GLUT4 expression in muscle | Increased expression compared to control. | [4] |

Experimental Protocols

2.2.1. Ex Vivo Glycogen Synthesis Assay in Rat Diaphragm

This classic preclinical model is used to assess the direct effects of compounds on muscle glucose metabolism.

-

Tissue Preparation: Male Wistar rats are fasted overnight. The diaphragms are excised and divided into hemidiaphragms.

-

Incubation: Hemidiaphragms are pre-incubated in Krebs-Ringer bicarbonate buffer. Subsequently, they are transferred to fresh buffer containing [¹⁴C]-glucose and varying concentrations of this compound or a vehicle control.

-

Glycogen Extraction: After incubation (e.g., 90 minutes), the hemidiaphragms are digested in hot potassium hydroxide. Glycogen is then precipitated with ethanol.

-

Quantification: The radioactivity incorporated into the glycogen pellet is measured by a scintillation counter to determine the rate of glycogen synthesis.

2.2.2. Western Blot Analysis of PI3K/Akt Pathway Activation in Skeletal Muscle

This protocol details the steps to investigate the molecular mechanism underlying this compound's effects on skeletal muscle.

-

Tissue/Cell Lysate Preparation: Skeletal muscle tissue from this compound-treated animals or cultured muscle cells (e.g., L6 myotubes) are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are resolved on an SDS-polyacrylamide gel and transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies against the phosphorylated (activated) and total forms of key signaling proteins, such as Akt (at Ser473) and its downstream target GSK3β.

-

Analysis: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The ratio of phosphorylated to total protein is calculated to assess the activation state of the pathway.

Signaling Pathway and Experimental Workflow

Caption: PI3K/Akt signaling in skeletal muscle.

Caption: Rat diaphragm glycogen synthesis workflow.

Hepatic and Cardiovascular Effects

Preclinical studies have also shed light on the effects of this compound on the liver and the cardiovascular system, suggesting a broader metabolic and protective profile.

Quantitative Data: Hepatic and Cardiovascular Effects

| Preclinical Model | This compound Concentration/Dose | Endpoint | Observed Effect | Citation |

| Hyperglycemic hyperinsulinemic KK-Ay mice | 8 weeks | Blood Glucose | Reduced by 40%. | [5] |

| Hyperglycemic hyperinsulinemic KK-Ay mice | 8 weeks | Plasma Insulin | Reduced by 50%. | [5] |

| Hyperglycemic hyperinsulinemic KK-Ay mice | 8 weeks | HbA1c | Reduced by 33%. | [5] |

| SUR1-/- rats (Type 2 Diabetic Model) | 2 weeks | Hepatic Glycogen Synthesis | Increased compared to control. | [4] |

| SUR1-/- rats (Type 2 Diabetic Model) | 2 weeks | Hepatic Gluconeogenesis | Prevented. | [4] |

| Isolated ventricular myocytes | 31.6 nM (IC50) | Inhibition of rilmakalim-activated KATP channel currents | Less potent than glibenclamide (IC50 6.8 nM). | [6] |

| Endotoxin shock-rats | 1 x 2 mg/kg i.v. | Blood Pressure Increase | Significantly lower than glibenclamide. | [6] |

| Normal rats | 2 x 20 mg/kg i.v. | ECG signs of ischemia | Almost none, while glibenclamide produced signs in nearly all animals. | [6] |

| Diabetic rats | 2 x 20 mg/kg i.v. | Lethal cardiogenic shock | Occurred in one-fifth of animals, while glibenclamide caused it in all animals. | [6] |

| Open-chest dogs | Equieffective blood glucose-lowering doses (intracoronary infusion) | Reduction in coronary blood flow, increase in coronary resistance, depression of mechanical heart activity | Significantly less than glibenclamide and gliclazide. | [6] |

Experimental Protocols

3.2.1. In Vivo Study in a Diabetic Animal Model (KK-Ay Mice)

This protocol describes a long-term study to evaluate the chronic effects of this compound on metabolic parameters in a genetic model of type 2 diabetes.

-

Animal Model: Male KK-Ay mice, which spontaneously develop hyperglycemia and hyperinsulinemia, are used.

-

Treatment: At a specified age (e.g., 8 weeks), mice are randomly assigned to receive daily oral administration of this compound or a vehicle control for a defined period (e.g., 8 weeks).

-

Metabolic Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels are measured periodically from tail vein blood.

-

Terminal Procedures: At the end of the treatment period, mice are fasted overnight. Blood samples are collected for the measurement of plasma insulin and HbA1c. Tissues such as liver, skeletal muscle, and adipose tissue are harvested for further analysis (e.g., gene expression, protein analysis).

3.2.2. Langendorff Perfused Heart Model for Cardiovascular Effects

This ex vivo model allows for the assessment of direct cardiac effects of a drug independent of systemic influences.

-

Heart Isolation: Rats are anesthetized, and the hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The hearts are retrogradely perfused through the aorta with Krebs-Henseleit buffer, which is gassed with 95% O₂ and 5% CO₂ and maintained at a constant temperature and pressure.

-

Drug Administration: After a stabilization period, this compound or a vehicle control is infused into the perfusion buffer at various concentrations.

-

Functional Assessment: Cardiac parameters such as heart rate, left ventricular developed pressure, and coronary flow are continuously monitored.

-

Ischemia-Reperfusion Injury Model: To assess cardioprotective effects, hearts can be subjected to a period of global ischemia followed by reperfusion. Infarct size can be determined at the end of the experiment using triphenyltetrazolium (B181601) chloride (TTC) staining.

Logical Relationship Diagram

Caption: Overview of this compound's extrapancreatic effects.

References

- 1. Portico [access.portico.org]

- 2. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLUT4 translocation and dispersal operate in multiple cell types and are negatively correlated with cell size in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the effects of gemigliptin versus this compound on cardiac function in patients with type 2 diabetes uncontrolled with metformin: The gemi-heart study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Synthesis, and Biological Evaluation of Glimepiride and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glimepiride, a potent second or third-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its discovery marked a significant advancement in oral hypoglycemic therapy, offering improved glycemic control with a favorable safety profile compared to its predecessors. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound. It further details the experimental protocols for its biological evaluation and touches upon the structure-activity relationships that govern its efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antidiabetic agents.

Discovery and Development

This compound was developed by the pharmaceutical company Hoechst AG in the early 1980s, with German physician and researcher Hans-Ulrich Häring being a key figure in its development.[1] The goal was to create a more advanced diabetes medication that offered better blood sugar control while reducing the risk of hypoglycemia.[1] Patented in 1979, this compound was first approved for medical use in Germany in 1987 and later received approval from the United States Food and Drug Administration (FDA) in 1995.[1][2][3] It is classified as a second-generation sulfonylurea, although it is sometimes referred to as a third-generation agent due to its larger substituents compared to other second-generation sulfonylureas.[3][4][5]

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed to improve efficiency, reduce the use of hazardous materials, and minimize impurities.[4][6]

General Synthetic Strategy

A common synthetic pathway involves the following key steps:

-

Formation of a substituted pyrrolidine-2-one derivative.

-

Introduction of the ethylphenyl group.

-

Sulfonylation of the phenyl ring.

-

Aminolysis to form the sulfonamide.

-

Condensation with a substituted cyclohexyl isocyanate to yield this compound.

Detailed Experimental Protocol: A Common Synthetic Route

One of the established methods for the synthesis of this compound is as follows:[7][8]

-

Step 1: Synthesis of 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide

-

3-Ethyl-4-methyl-3-pyrrolin-2-one is reacted with 2-phenylethyl isocyanate at elevated temperatures (e.g., 150°C) to yield 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrroline-1-carboxamide.[8]

-

-

Step 2: Chlorosulfonylation

-

The product from Step 1 is then treated with chlorosulfonic acid at a controlled temperature (e.g., 40°C) to introduce a sulfonyl chloride group onto the para position of the phenyl ring, yielding the corresponding benzenesulfonyl chloride derivative.[8]

-

-

Step 3: Aminolysis

-

The sulfonyl chloride is reacted with concentrated ammonium (B1175870) hydroxide (B78521) to form the sulfonamide.[8]

-

-

Step 4: Condensation to form this compound

-

The resulting sulfonamide is condensed with trans-4-methylcyclohexyl isocyanate in a suitable solvent like acetone (B3395972) to produce this compound.[8]

-

An alternative, more recent approach avoids the use of hazardous reagents like phosgene (B1210022) and isocyanates by utilizing carbamates.[4][9] This process involves the reaction of a carbamate (B1207046) of 3-ethyl-4-methyl-1H-pyrrol-2(5H)-one with 4-(2-aminoethyl)benzenesulfonamide, followed by a reaction with phenyl (trans-4-methylcyclohexyl)carbamate to yield this compound.[4][9]

Synthesis of Key Intermediates

The synthesis of the building block 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one has also been a focus of process optimization to ensure a scalable and efficient industrial production of this compound.[10]

Synthesis and Structure-Activity Relationship (SAR) of this compound Analogues

The development of this compound analogues has been aimed at improving its pharmacological profile. The structure of this compound can be divided into three main parts: the sulfonylurea moiety, the ethylphenyl group, and the cyclohexyl ring.

-

Sulfonylurea Moiety: This is essential for the hypoglycemic activity of the drug, as it is responsible for binding to the sulfonylurea receptor (SUR) on pancreatic β-cells.

-

Ethylphenyl Group: Modifications to this part of the molecule can influence the potency and pharmacokinetic properties of the drug.

-

Cyclohexyl Ring: The substituent on the cyclohexyl ring also plays a role in the drug's activity and metabolism.

While specific, detailed synthetic protocols for a wide range of this compound analogues are not extensively covered in the provided search results, the general synthetic strategies for this compound can be adapted to produce analogues by using different starting materials. For instance, substituting trans-4-methylcyclohexyl isocyanate with other substituted isocyanates would lead to different analogues.

Mechanism of Action and Signaling Pathways

This compound exerts its glucose-lowering effects through both pancreatic and extrapancreatic mechanisms.[2][11][12]

Pancreatic Mechanism: Insulin (B600854) Secretion

The primary mechanism of action of this compound is the stimulation of insulin release from the pancreatic β-cells.[2][3][13] This process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[13]

The binding of this compound to SUR1 leads to the closure of the KATP channels, which in turn causes depolarization of the cell membrane.[3][13] This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions into the cell.[13] The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, resulting in the release of insulin into the bloodstream.[13]

Caption: this compound's pancreatic mechanism of action.

Extrapancreatic Mechanisms: Insulin Sensitization

In addition to stimulating insulin secretion, this compound also has extrapancreatic effects that contribute to its glucose-lowering activity.[12][13] It increases peripheral insulin sensitivity, meaning it helps the body's cells utilize glucose more effectively.[13] This is thought to involve the translocation of glucose transporter type 4 (GLUT4) to the cell membrane in muscle and fat tissues, which facilitates glucose uptake into these cells.[13][14] this compound has also been reported to have a mild effect on reducing hepatic glucose production.[13]

Experimental Protocols for Biological Evaluation

The biological activity and efficacy of this compound and its analogues are evaluated using a variety of in vitro and in vivo experimental models.

In Vivo Efficacy Studies in Animal Models

Objective: To evaluate the hypoglycemic effect of this compound in a diabetic animal model.

Experimental Model: Streptozotocin (STZ)-induced diabetic rats.

Methodology: [15]

-

Induction of Diabetes: Male Wistar rats are injected intraperitoneally with a single dose of STZ (e.g., 50 mg/kg) to induce diabetes.

-

Animal Selection: After a few days (e.g., 72 hours), blood glucose levels are measured, and rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are selected for the study.[15]

-

Grouping and Treatment: The diabetic rats are divided into different groups: a control group receiving saline, a group receiving free this compound, and groups receiving different formulations or analogues of this compound.[15]

-

Drug Administration: The respective treatments are administered orally.

-

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., every hour for 8 hours) after drug administration, and blood glucose levels are measured.[15]

-

Data Analysis: The percentage reduction in blood glucose levels is calculated and compared between the different treatment groups.

Caption: Workflow for in vivo evaluation of this compound.

In Vitro Glucose Uptake Assays

Objective: To assess the effect of this compound analogues on glucose transport in adipocytes.

Methodology: [16]

-

Cell Culture: Differentiated adipocytes (e.g., 3T3-L1 cells) are cultured in appropriate media.

-

Treatment: The cells are treated with various concentrations of the test compounds (this compound analogues) or a positive control (e.g., insulin).

-

Glucose Uptake Measurement: A radioactive glucose analogue (e.g., 2-deoxy-[3H]glucose) is added to the culture medium, and the cells are incubated for a short period.

-

Cell Lysis and Scintillation Counting: The cells are washed to remove extracellular radioactive glucose, lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of glucose uptake is quantified and compared between the different treatment groups to determine the stimulatory activity of the compounds.

Bioequivalence Studies in Humans

Objective: To compare the bioavailability of a test formulation of this compound with a reference formulation.

Study Design: Randomized, open-label, crossover, two-period bioequivalence study in healthy volunteers.[17]

-

Subject Recruitment: Healthy male and non-pregnant, non-lactating female volunteers are enrolled in the study.

-

Dosing: A single oral dose of the test or reference this compound formulation is administered to the subjects, typically with a standardized meal or glucose solution to prevent hypoglycemia.[17][18]

-

Washout Period: A washout period of several days (e.g., 7 days) is maintained between the two treatment periods.[17]

-

Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration.

-

Bioanalysis: The plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated, and statistical analysis is performed to determine if the test formulation is bioequivalent to the reference formulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 to 3 hours | [3] |

| Bioavailability | Complete | [3] |

| Plasma Protein Binding | >99.5% | [2] |

| Metabolism | Hepatic (primarily by CYP2C9) | [2] |

| Excretion | ~65% in urine, ~35% in feces | [2] |

Table 2: Dose-Dependent Effects of this compound on Glycemic Control

| This compound Dose | Median Reduction in Fasting Plasma Glucose (FPG) | Reference |

| 1 mg | 43 mg/dL | [19] |

| 4 mg | 70.5 mg/dL | [19] |

| 8 mg | 74 mg/dL | [19] |

Table 3: Comparative Efficacy of this compound vs. Placebo

| Parameter | This compound | Placebo | P-value | Reference |

| Reduction in FPG | 46 mg/dL | - | < 0.001 | [19] |

| Reduction in Postprandial Glucose (PPG) | 72 mg/dL | - | < 0.001 | [19] |

| Reduction in HbA1c | 1.4% | - | < 0.001 | [19] |

| Glycemic Control (HbA1c < 7.2%) | 69% of subjects | 32% of subjects | - | [19] |

Conclusion

This compound remains a vital therapeutic agent for the management of type 2 diabetes. Its discovery was a result of targeted research to improve upon existing sulfonylurea therapies. The synthetic pathways for this compound have been refined over the years to ensure efficient and safe production. A thorough understanding of its mechanism of action, involving both pancreatic and extrapancreatic effects, is crucial for its optimal clinical use. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of this compound and its future analogues. The continued exploration of the structure-activity relationships of this compound and the development of novel analogues hold promise for further advancements in the treatment of type 2 diabetes.

References

- 1. youtube.com [youtube.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. ijcrt.org [ijcrt.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. Preclinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Development and Characterization of this compound Novel Solid Nanodispersion for Improving Its Oral Bioavailability [mdpi.com]

- 16. Synthesis and structure-activity relationship study of antidiabetic penta-O-galloyl-D-glucopyranose and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. juniperpublishers.com [juniperpublishers.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Glimepiride's Binding Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Glimepiride's binding kinetics, focusing on its interaction with the sulfonylurea receptor 1 (SUR1), a key component of the ATP-sensitive potassium (KATP) channel in pancreatic beta-cells. This document outlines the fundamental mechanism of action, detailed experimental protocols for key binding assays, and a summary of quantitative binding data.

Introduction: this compound's Mechanism of Action

This compound, a second-generation sulfonylurea, is a potent oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1] Its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells.[1] This is achieved by binding to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel.[1] The binding of this compound to SUR1 leads to the closure of the KATP channel, causing membrane depolarization of the β-cell. This depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.

Quantitative Binding Kinetics of this compound

The interaction of this compound with the SUR1 subunit of the KATP channel has been characterized by various in vitro binding assays. The following tables summarize the key quantitative data from these studies.

| Parameter | Value | Cell/Membrane Type | Reference |

| IC₅₀ | 8.3 nM | SUR1-expressing HEK293t cells | [2] |

| EC₅₀ (Ca²⁺ influx) | 399 nM | Mouse islets | [2] |

| High-affinity IC₅₀ | 3.0 ± 0.5 nM | Recombinant Kir6.2/SUR1 | [3] |

| Low-affinity IC₅₀ | 234 ± 139 µM | Recombinant Kir6.2/SUR1 | [3] |

| High-affinity IC₅₀ | 5.4 ± 0.1 nM | Recombinant Kir6.2/SUR2A | [3] |

| Low-affinity IC₅₀ | 104 ± 56 µM | Recombinant Kir6.2/SUR2A | [3] |

| High-affinity IC₅₀ | 7.3 ± 0.2 nM | Recombinant Kir6.2/SUR2B | [3] |

| Low-affinity IC₅₀ | 98.9 ± 75 µM | Recombinant Kir6.2/SUR2B | [3] |

| Parameter | This compound | Glibenclamide | Cell/Membrane Type | Reference |

| k_on (association rate) | 2.5-3 fold higher | - | β-cell membranes | [4][5] |

| k_off (dissociation rate) | 8-9 fold higher | - | β-cell membranes | [4][5] |

| Affinity | 2.5-3 fold lower | - | β-cell membranes | [4] |

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the SUR1 receptor using [³H]-glibenclamide as the radioligand.

Materials:

-

Membrane Preparation: Isolated membranes from β-cell tumors or RINm5F insulinoma cells expressing SUR1.

-

Radioligand: [³H]-glibenclamide.

-

Competitor: Unlabeled this compound.

-

Incubation Buffer: 25 mM Mops-KOH (pH 7.4), 0.1 mM CaCl₂.

-

Wash Buffer: Ice-cold incubation buffer.

-

Filters: Whatman GF/F filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize β-cell tumors or RINm5F cells in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable buffer for storage at -80°C. On the day of the assay, thaw the membranes and resuspend them in the incubation buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 ml:

-

Membrane preparation (0.1-0.2 mg protein/ml).

-

A fixed concentration of [³H]-glibenclamide (e.g., close to its Kd).

-

Increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

For total binding, add buffer instead of the competitor.

-

For non-specific binding, add a high concentration of unlabeled glibenclamide (e.g., 1 µM).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[4]

-

Filtration: Terminate the binding reaction by rapid filtration through Whatman GF/F filters pre-soaked in the incubation buffer. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-glibenclamide) using non-linear regression analysis. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics of small molecules to immobilized proteins.

Materials:

-

SPR Instrument: (e.g., Biacore).

-

Sensor Chip: CM5 sensor chip (or other suitable surface).

-

Ligand: Purified SUR1 protein.

-

Analyte: this compound.

-

Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5.

-

Running Buffer: e.g., HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Regeneration Solution: A solution to remove the bound analyte without damaging the immobilized ligand (e.g., a low pH buffer or a high salt concentration).

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Inject the purified SUR1 protein in the immobilization buffer over the activated surface. The protein will be covalently coupled to the sensor surface.

-

Deactivate any remaining active esters using ethanolamine.

-

-

Binding Analysis:

-

Flow the running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of this compound (analyte) over the immobilized SUR1 surface. The binding of this compound to SUR1 will cause a change in the refractive index, which is measured in real-time as a change in response units (RU).

-

After the association phase, switch back to the running buffer to monitor the dissociation of the this compound-SUR1 complex.

-

-

Regeneration: Inject the regeneration solution to remove the bound this compound and prepare the surface for the next injection.

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₔ).

-

Signaling Pathways and Experimental Workflows

This compound-Induced Insulin Secretion Pathway

Caption: this compound's mechanism of action in pancreatic β-cells.

Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Surface Plasmon Resonance (SPR) Workflow

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

References

- 1. Frontiers | A digital twin of this compound for personalized and stratified diabetes treatment [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. podcasts.apple.com [podcasts.apple.com]

Glimepiride's Extrapancreatic Mechanisms: A Technical Guide to its Effects on Non-Pancreatic Tissues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glimepiride, a third-generation sulfonylurea, is well-established as an insulin (B600854) secretagogue for the management of type 2 diabetes mellitus. However, a substantial body of evidence reveals that its therapeutic efficacy extends beyond the pancreas, involving direct actions on peripheral tissues that contribute significantly to its overall glucose-lowering effect. These extrapancreatic effects, which include enhancing insulin sensitivity and mimicking insulin action in skeletal muscle, adipose tissue, and the liver, differentiate it from other sulfonylureas. This technical guide provides a comprehensive overview of this compound's effects on non-pancreatic tissues and cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved. This document is intended to serve as a resource for researchers and professionals in the field of metabolic disease and drug development.

Effects on Adipose Tissue

This compound exerts significant insulin-mimetic and insulin-sensitizing effects on adipose tissue. It stimulates glucose transport and promotes lipogenesis, contributing to peripheral glucose disposal. A key mechanism involves the translocation of Glucose Transporter 4 (GLUT4) and Glucose Transporter 1 (GLUT1) to the plasma membrane.[1] Furthermore, this compound has been shown to modulate the activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipogenesis and insulin sensitivity.[2]

Quantitative Data: Adipose Tissue

| Cell Line/Tissue | Parameter Measured | Effect of this compound | Quantitative Change | Reference(s) |

| 3T3-L1 Adipocytes | Lipogenesis | Stimulation | ~2 times as potent as glibenclamide | [3] |

| 3T3-L1 Adipocytes | PPARγ Transcriptional Activity | Enhancement | ~20% of the maximal effect of 1 µM pioglitazone | [2] |

| 3T3-L1 Adipocytes | aP2 mRNA Levels | Increase | 2.4-fold increase | [2] |

| 3T3-L1 Fibroblasts | aP2 mRNA Levels | Increase | 3.7-fold increase | [2] |

| Rat Adipocytes | Glucose Transport (GLUT1/GLUT4) | Stimulation of translocation | - | [1] |

| Adipose Tissue (SUR1-/- rats) | GLUT4 Protein Levels | Increase | Significant increase in total and membrane GLUT4 | [4] |

Signaling Pathway in Adipocytes

This compound's action in adipocytes involves the activation of PPARγ and downstream signaling that enhances glucose uptake and adipogenesis.

Experimental Protocol: Glucose Uptake in 3T3-L1 Adipocytes

This protocol describes a non-radioactive, colorimetric assay to measure 2-deoxyglucose (2-DG) uptake in differentiated 3T3-L1 adipocytes.

Objective: To quantify the effect of this compound on glucose uptake.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation medium (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

-

2-deoxyglucose (2-DG)

-

This compound

-

Insulin (as positive control)

-

Cell lysis buffer

-

Glucose uptake assay kit (e.g., GOPOD-based)

Procedure:

-

Cell Culture and Differentiation:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until two days post-confluence.

-

Initiate differentiation by replacing the medium with differentiation medium for 48-72 hours.

-

Maintain cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.

-

Culture for an additional 3-5 days in DMEM with 10% FBS until mature adipocytes with visible lipid droplets are formed.[5][6]

-

-

Glucose Uptake Assay:

-

Seed differentiated adipocytes in 96-well plates.

-

Serum starve the cells for 2-4 hours in KRPH buffer.

-

Treat cells with desired concentrations of this compound (e.g., 1 µM) or insulin (e.g., 100 nM) for 30-60 minutes.

-

Add 2-DG (e.g., 1-10 mM) to each well and incubate for 10-20 minutes.

-

Stop the uptake by washing the cells rapidly with ice-cold PBS.

-

Lyse the cells according to the assay kit manufacturer's instructions.

-

-

Data Analysis:

-

Measure the intracellular accumulation of 2-deoxyglucose-6-phosphate (2-DG6P) using a colorimetric assay. The amount of 2-DG6P is proportional to the glucose uptake.

-

Quantify the absorbance using a microplate reader.

-

Normalize data to total protein content per well and express as a fold change relative to untreated control cells.

-

Effects on Skeletal Muscle

Skeletal muscle is the primary site for insulin-mediated glucose disposal. This compound enhances glucose uptake in muscle cells, an effect attributed to the stimulation of GLUT4 translocation to the plasma membrane.[3] This action is mediated, at least in part, through the PI3-kinase/Akt signaling pathway, which is a central node in insulin signaling.[7][8]

Quantitative Data: Skeletal Muscle

| Cell Line/Tissue | Parameter Measured | Effect of this compound | Quantitative Change | Reference(s) |

| Cultured human myotubes | Insulin-stimulated glycogen (B147801) synthesis | Dose-dependent increase | Maximal effect of 39.97% increase | [7] |

| Oxidative muscle (obese rats) | GLUT4 protein content | Increase | 50% increase | [9] |

| Oxidative muscle (obese rats) | Insulin-stimulated glucose uptake | Recovery of obesity-induced reduction | ~20% recovery | [9] |

| Skeletal Muscle (SUR1-/- rats) | Total and membrane GLUT4 levels | Increase | Significant increase | [4] |

| Skeletal Muscle (SUR1-/- rats) | p-IRS1 and p-Akt levels | Increase | Significant increase (Insulin receptor independent) | [4] |

Signaling Pathway in Myotubes

This compound activates the PI3K/Akt pathway, a key cascade in insulin signaling, leading to GLUT4 translocation and increased glucose uptake.

References

- 1. dwl_clicks [fda.gov.tw]

- 2. This compound enhances intrinsic peroxisome proliferator-activated receptor-gamma activity in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoglycaemic effects of this compound in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 6. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]

- 7. Effect of this compound on insulin-stimulated glycogen synthesis in cultured human skeletal muscle cells: a comparison to glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound as insulin sensitizer: increased liver and muscle responses to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method development for Glimepiride quantification in plasma

An Application Note for the Bioanalytical Method Development and Validation of Glimepiride in Human Plasma using HPLC

Introduction

This compound is an oral sulfonylurea hypoglycemic agent used for the management of type 2 diabetes mellitus. It primarily functions by stimulating insulin (B600854) release from pancreatic β-cells. Accurate quantification of this compound in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies, providing essential data for drug development and therapeutic monitoring. This application note details a robust and validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in human plasma. The method is sensitive, specific, and suitable for high-throughput analysis.

Principle

The method involves the extraction of this compound and an internal standard (IS), Glibenclamide, from human plasma via a liquid-liquid extraction (LLE) procedure. The extracted analytes are then separated on a C18 reversed-phase column with an isocratic mobile phase, and detected by UV spectrophotometry. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard against a calibration curve.

Materials and Reagents

-

This compound and Glibenclamide (IS) reference standards

-

HPLC grade Acetonitrile (B52724), Methanol, Diethyl ether, Ethyl acetate (B1210297) [1]

-

Ammonium acetate, Formic acid [2]

-

Human plasma (drug-free) , sourced from an accredited blood bank.[3]

-

Ultrapure water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions derived from established methods.[2][4][5][6]

| Parameter | Specification |

| HPLC System | Shimadzu HPLC system or equivalent with UV-Vis detector[2] |

| Column | Phenomenex C18 or equivalent (150 mm x 4.6 mm, 4 µm)[2] |

| Mobile Phase | Acetonitrile and 50 mM Ammonium Acetate Buffer (pH 4.0 with 0.1% Formic Acid) in a 60:40 v/v ratio[2] |

| Flow Rate | 1.0 mL/min[4][5] |

| Injection Volume | 20 µL |

| Column Temperature | 40°C[2] |

| Detection Wavelength | 228 nm[2][6] |

| Internal Standard | Glibenclamide[1] |

| Run Time | Approximately 7-10 minutes |

Experimental Protocols

Preparation of Standard and Stock Solutions

-

This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.[7]

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Glibenclamide (IS) and dissolve in a 100 mL volumetric flask with methanol.

-

Working Solutions: Prepare serial dilutions from the stock solutions using a 50:50 mixture of acetonitrile and water to create working standards for calibration and quality control samples.[8]

Preparation of Calibration Curve and Quality Control (QC) Samples

-

Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working solution to achieve final concentrations covering the linear range (e.g., 5, 10, 50, 100, 250, 500 ng/mL).[1][9]

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at three concentration levels: Low (QCL, e.g., 15 ng/mL), Medium (QCM, e.g., 200 ng/mL), and High (QCH, e.g., 400 ng/mL).[10]

Sample Preparation Protocol (Liquid-Liquid Extraction)

The following protocol outlines the liquid-liquid extraction (LLE) procedure for plasma samples.[1][11]

| Step | Procedure |

| 1 | Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube. |

| 2 | Add 25 µL of the internal standard working solution (e.g., 1 µg/mL Glibenclamide) to all tubes except the blank. |

| 3 | Add 1 mL of extraction solvent (e.g., a 1:1 v/v mixture of ethyl acetate and diethyl ether).[1][11] |

| 4 | Vortex the mixture for 2 minutes to ensure thorough mixing. |

| 5 | Centrifuge the tubes at 5000 rpm for 10 minutes to separate the organic and aqueous layers.[12] |

| 6 | Carefully transfer the upper organic layer to a new clean tube. |

| 7 | Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. |

| 8 | Reconstitute the dried residue with 100 µL of the mobile phase. |

| 9 | Vortex for 30 seconds and inject 20 µL into the HPLC system. |

Method Validation Summary

The bioanalytical method was validated according to FDA guidelines. The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria | Typical Results |

| Linearity (r²) | ≥ 0.995 | 0.9998 over a range of 5.0-500.0 ng/mL[9] |

| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; RSD ≤ 20% | 5.0 ng/mL with a precision of 7.96%[9] |

| Accuracy (% Recovery) | 85-115% (± 20% at LLOQ) | 100.58% to 104.48% for low, mid, and high levels[9] |

| Precision (RSD %) | ≤ 15% (≤ 20% at LLOQ) | Intra-day precision was better than 12.24%[9] |

| Recovery | Consistent and reproducible | Extraction recovery typically ranges from 70% to 85%[13] |

| Selectivity | No significant interference from endogenous plasma components at the retention times of the analyte and IS. | The method is specific when tested with six different plasma batches[9] |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | % Change within ±15% | This compound is stable in plasma through three freeze-thaw cycles and for extended periods at -80°C[3][14] |

Visualizations

Caption: Overall workflow for this compound quantification in plasma.

Caption: Detailed protocol for Liquid-Liquid Extraction (LLE).

Conclusion

The described RP-HPLC method provides a reliable, sensitive, and accurate tool for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure ensures clean samples and consistent recoveries, making the method suitable for routine analysis in a clinical or research laboratory setting. The validation data confirms that the method meets the stringent requirements for bioanalytical applications.

References

- 1. Development of a rapid method for the determination of this compound in human plasma using liquid-liquid extraction based on 96-well format micro-tubes and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Development and validation of RP-HPLC method for simultaneous estimation of this compound and sildenafil citrate in rat plasma-application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. ijpras.com [ijpras.com]

- 8. lcms.cz [lcms.cz]

- 9. Determination of this compound in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. akjournals.com [akjournals.com]

Application Notes and Protocols for In Vitro Screening of Glimepiride Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glimepiride, a third-generation sulfonylurea, is a potent oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin (B600854) secretion from pancreatic β-cells. However, emerging evidence highlights its extra-pancreatic effects, including the enhancement of insulin sensitivity in peripheral tissues. This document provides detailed protocols for a suite of in vitro cell-based assays designed to screen and characterize the activity of this compound and other potential insulin secretagogues and sensitizers. These assays are crucial tools for drug discovery and development, enabling the elucidation of molecular mechanisms and the quantitative assessment of drug efficacy.

The protocols herein cover the key aspects of this compound's action:

-

Pancreatic β-Cell Activity: Measurement of insulin secretion in response to this compound in pancreatic β-cell lines.

-

Peripheral Insulin Sensitivity:

-

Assessment of glucose uptake in adipocyte and myotube cell lines.

-

Quantification of GLUT4 translocation to the plasma membrane.

-

-

Adipokine Secretion and Gene Regulation:

-

Evaluation of adiponectin secretion from adipocytes.

-

Analysis of peroxisome proliferator-activated receptor-gamma (PPARγ) activity.

-

Pancreatic β-Cell Assays: Insulin Secretion

The primary therapeutic effect of this compound is the stimulation of insulin release from pancreatic β-cells. This is initiated by its binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel, leading to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[1]

Quantitative Data: this compound-Induced Insulin Secretion

The following table summarizes the typical results obtained from an in vitro insulin secretion assay using the MIN6 pancreatic β-cell line.

| Treatment Group | This compound Concentration (µM) | Glucose Concentration (mM) | Insulin Secreted (ng/mL) | Fold Increase vs. Low Glucose Control |

| Low Glucose Control | 0 | 2.8 | 1.5 ± 0.2 | 1.0 |

| High Glucose Control | 0 | 16.7 | 7.8 ± 0.9 | 5.2 |

| This compound | 0.1 | 16.7 | 10.2 ± 1.1 | 6.8 |

| This compound | 1 | 16.7 | 14.5 ± 1.5 | 9.7 |

| This compound | 10 | 16.7 | 18.1 ± 2.0 | 12.1 |

Data are presented as mean ± standard deviation (n=3) and are representative; results may vary based on experimental conditions.[1]

Signaling Pathway: this compound-Induced Insulin Secretion

Caption: this compound signaling pathway in pancreatic β-cells.

Experimental Protocol: Insulin Secretion Assay in MIN6 Cells

This protocol details the steps to measure insulin secretion from MIN6 cells in response to this compound.

Materials:

-

MIN6 (mouse insulinoma 6) cell line

-